Cas no 104404-17-3 (CERAMIDE)
CERAMIDE structure
Product Name:CERAMIDE
N.o CAS:104404-17-3
MF:C36H71NO3
MW:565.953851938248
CID:93853
PubChem ID:5283565
Update Time:2025-04-18
CERAMIDE Propriedades químicas e físicas
Nomes e Identificadores
-
- CERAMIDE
- 2304-81-6
- N-stearoylsphing-4-enine
- C18 Ceramide
- AKOS040754845
- Ceramide (d18:1/18:0)
- N-(octadecanoyl)ceramide
- C18 Cer
- rel-N-((2S,3R,E)-1,3-Dihydroxyoctadec-4-en-2-yl)stearamide
- CHEBI:72961
- (2S, 3R, 4E)-2-(N-stearoylamino)-4-octadecene-1,3-diol
- BP-28817
- N-(stearoyl)-ceramide
- V3Q7C63KSS
- N-Stearoylsphingosine
- Cer(d18:1/18:0)
- CMC_12037
- C18 Ceramide (d18:1/18:0)
- N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)stearamide
- C18 Ceramide (d18:1/18:0), N-stearoyl-D-erythro-sphingosine, powder
- N-Stearoyl-D-sphingosine, >=98.0% (TLC)
- 104404-17-3
- N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octadecanamide
- Ceramide (Egg)
- DB-231033
- octadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-
- N-Stearoyl ceramide (synthetic), C18-Ceramide (synthetic)
- J-014959
- Q27140214
- N-stearoyl sphingosine
- DTXSID001317818
- HY-100355
- N-(octadecanoyl)-sphing-4-enine
- N-(octadecanoyl)-ceramide
- N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]octadecanamide
- N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
- N-stearoyl-D-erythro-sphingosine
- N-((E,2s,3r)-1,3-Dihydroxyoctadec-4-En-2-Yl)stearamide
- N-octadecanoylsphingosine
- N-(stearoyl)ceramide
- CS-0018669
- N-octadecanoylsphing-4-enine
- G91463
- (2S,3R,4E)-2-(N-stearoylamino)-4-octadecene-1,3-diol
- C18-CERAMIDE
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
- SCHEMBL760704
- CMC_12704
- Octadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-
- N-(octadecanoyl)sphing-4-enine
- AS-75860
- Ceramide 18;D-erythro-1,3-Dihydroxy-2-octadecanoylamido-trans-4-octadecene;N-Octadecanoylsphingosine;N-Stearoyl-C18-sphingosine;N-Stearoyl-D-erythro-sphingosine
- N-Stearoyl-D-sphingosine
- 136846-30-5
- LMSP02010006
-
- Inchi: 1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
- Chave InChI: VODZWWMEJITOND-NXCSZAMKSA-N
- SMILES: O[C@H](/C=C/CCCCCCCCCCCCC)[C@H](CO)NC(CCCCCCCCCCCCCCCCC)=O
Propriedades Computadas
- Massa Exacta: 779.70000
- Massa monoisotópica: 565.543395
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 40
- Contagem de Ligações Rotativas: 32
- Complexidade: 536
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 69.6
- XLogP3: 13.9
Propriedades Experimentais
- Densidade: 0.928
- Ponto de ebulição: 636.1°Cat760mmHg
- Ponto de Flash: 338.5°C
- Índice de Refracção: 1.471
- PSA: 101.93000
- LogP: 14.19130
CERAMIDE Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE09630-25mg |
CERAMIDE |
104404-17-3 | >98% | 25mg |
$442.00 | 2024-04-20 |
CERAMIDE Literatura Relacionada
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
104404-17-3 (CERAMIDE) Produtos relacionados
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- 123065-48-5(Tetracosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecenyl]-)
- 850264-01-6((2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol)
- 123065-44-1(Docosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecenyl]-)
- 123065-46-3(Tricosanamide,N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-pentadecenyl]-)
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